2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 4-methylphenylhydrazine.
Formation of Thiadiazole Ring: The 4-methylphenylhydrazine reacts with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The thiadiazole intermediate is then coupled with 2,4-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-4-methylbenzaldehyde
- 3-chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
- 2-(2,5-dimethoxy-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both dimethoxy groups and a thiadiazole ring, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDOTXQWQUJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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